Product packaging for 2-Butyl-6-chlorobenzo[d]thiazole(Cat. No.:)

2-Butyl-6-chlorobenzo[d]thiazole

Cat. No.: B11775482
M. Wt: 225.74 g/mol
InChI Key: LNZSSTIECXFGAH-UHFFFAOYSA-N
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Description

2-Butyl-6-chlorobenzo[d]thiazole (CAS Registry Number: 51482-94-1) is an organic compound with the molecular formula C11H12ClNS and a molecular weight of 225.74 g/mol . This benzothiazole derivative is characterized by a density of approximately 1.227 g/cm³ and a predicted boiling point of 319.4 °C at 760 mmHg . As a member of the benzothiazole chemical class, it serves as a valuable scaffold in medicinal chemistry and drug discovery research . Benzothiazole derivatives are recognized as privileged structures in the design of biologically active molecules and are present in more than 18 FDA-approved drugs, underscoring the therapeutic significance of this heterocyclic system . Recent scientific investigations highlight the particular research value of 6-substituted benzothiazole derivatives. A 2024 study identified a novel benzothiazole derivative exhibiting remarkable nanomolar-level biofilm inhibition against Pseudomonas aeruginosa , a critical antibiotic-resistant pathogen . This research demonstrates the potential of such compounds to function as antibacterial synergists, significantly augmenting the effects of conventional antibiotics like tobramycin, vancomycin, and ciprofloxacin by targeting the bacterial Gac/Rsm two-component system, a key regulator of virulence and biofilm formation . The broader thiazole and benzothiazole family displays a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them versatile templates for developing new therapeutic agents . This product, this compound, is offered for use in these and other exploratory research applications. It is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNS B11775482 2-Butyl-6-chlorobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

2-butyl-6-chloro-1,3-benzothiazole

InChI

InChI=1S/C11H12ClNS/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3

InChI Key

LNZSSTIECXFGAH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Synthesis and Characterization of 2 Butyl 6 Chlorobenzo D Thiazole

A likely synthetic pathway for 2-Butyl-6-chlorobenzo[d]thiazole would start from 2-amino-5-chlorobenzenethiol and valeric acid (pentanoic acid). The reaction would likely proceed via the formation of an intermediate amide, followed by cyclization through dehydration to yield the final benzothiazole (B30560) product.

Plausible Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Conditions Product

Physicochemical Properties

Specific experimental data for the physicochemical properties of 2-Butyl-6-chlorobenzo[d]thiazole are not extensively documented. However, based on the general properties of similar 2-alkyl-6-chlorobenzothiazoles, the following characteristics can be anticipated:

PropertyAnticipated Value/Characteristic
Molecular Formula C₁₁H₁₂ClNS
Molecular Weight 225.74 g/mol
Appearance Likely a solid at room temperature, possibly crystalline.
Melting Point Expected to be in the range of other substituted benzothiazoles. For comparison, the melting point of 2-amino-6-chlorobenzothiazole (B160215) is reported to be around 199-201 °C. nist.gov The presence of the butyl group would likely result in a lower melting point.
Boiling Point Expected to be significantly higher than its melting point, likely requiring vacuum distillation to prevent decomposition.
Solubility Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and acetone.
pKa The benzothiazole (B30560) nitrogen is weakly basic. The pKa is expected to be in the acidic range, similar to other benzothiazole derivatives.

Spectroscopic Analysis

The structural elucidation of 2-Butyl-6-chlorobenzo[d]thiazole would rely on standard spectroscopic techniques. While experimental spectra are not available, the expected spectral features can be predicted.

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). - The protons of the butyl group would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the thiazole (B1198619) ring, all in the upfield region (typically 0.9-3.0 ppm).
¹³C NMR - Aromatic carbons would resonate in the downfield region (typically 110-155 ppm). - The carbon of the C=N bond in the thiazole ring would be significantly downfield. - The carbons of the butyl group would appear in the upfield region.
Infrared (IR) Spectroscopy - Characteristic C=N stretching vibration of the thiazole ring around 1600-1650 cm⁻¹. - C-H stretching vibrations of the aromatic ring and the alkyl chain. - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 225.74). - Characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). - Fragmentation pattern showing the loss of the butyl chain and other fragments.

Biological Activities

Established Synthetic Pathways to Benzo[d]thiazole Systems

The construction of the benzo[d]thiazole nucleus is a cornerstone of heterocyclic chemistry, with a variety of methods available to synthetic chemists.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

A traditional and highly versatile route to benzothiazoles involves the condensation and cyclization of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.comgoogle.com This approach allows for the incorporation of diverse substituents at the 2-position. The reaction typically proceeds by condensing 2-aminothiophenol with reagents like carboxylic acids, aldehydes, or ketones. mdpi.comtandfonline.com For instance, the reaction with aldehydes first forms a 2,3-dihydrobenzo[d]thiazole intermediate, which is then oxidized to the aromatic benzothiazole. mdpi.com Similarly, condensation with nitriles under Brønsted acid catalysis provides a metal-free and solvent-free pathway to 2-substituted benzothiazoles. researchgate.net The use of catalysts, such as alkyl carbonic acid formed from CO2 and an alcohol, can promote the reaction under mild conditions, offering a green and economical process. tandfonline.com

One-Pot Multicomponent Condensation Approaches

In line with the principles of green chemistry, one-pot multicomponent reactions have become popular for synthesizing 2-substituted benzothiazoles efficiently. nanomaterchem.comnih.gov These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. One such strategy involves the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without the need for catalysts or additives. nih.gov Another innovative one-pot method combines enzymatic catalysis with photoredox catalysis, achieving high yields in very short reaction times under an air atmosphere without requiring additional oxidants or metals. nih.gov Furthermore, scalable one-step procedures using commercially available bis-(2-nitrophenyl)-disulfides have been developed, yielding 2-alkyl-substituted benzothiazoles in high yields (78–90%) and large quantities. acs.org

Table 1: Examples of One-Pot Syntheses for 2-Substituted Benzothiazoles

Reactants Catalyst/Conditions Product Type Yield Reference
2-Iodoaniline, Aromatic Aldehydes, Thiourea Fe3O4-Serine-CuI, Refluxing Water 2-Arylbenzothiazoles High nanomaterchem.comnanomaterchem.com
Aromatic Amines, Aliphatic Amines, Elemental Sulfur Catalyst- and Additive-Free 2-Substituted Benzothiazoles Good nih.gov
2-Aminothiophenol, Aldehydes Enzyme and Visible-Light Photoredox Catalysis 2-Substituted Benzothiazoles Up to 99% nih.gov

Palladium-Catalyzed/Copper-Assisted C-H Functionalization Strategies

Modern synthetic chemistry has seen a rise in methods involving the direct functionalization of carbon-hydrogen (C-H) bonds. Palladium-catalyzed and copper-assisted strategies provide efficient and often milder routes to the benzothiazole core. acs.orgnih.govfigshare.com One prominent method involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides. acs.orgnih.govfigshare.com This reaction is often enhanced by the presence of a copper(I) co-catalyst. acs.orgnih.govfigshare.com Another approach uses a palladium/manganese dioxide co-catalytic system to convert N-arylthioureas into 2-aminobenzothiazoles through intramolecular C-S bond formation and direct C-H functionalization, eliminating the need for pre-halogenated substrates. organic-chemistry.org These C-H activation methods are valuable for their high efficiency and tolerance of various functional groups. acs.orgnih.govfigshare.com

Iodine-Promoted Oxidative Annulation and Deaminative Cyclization

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient reagent for promoting the synthesis of benzothiazoles. nih.govmdpi.com Iodine can catalyze the condensation of 2-aminothiophenol with aldehydes to efficiently produce 2-substituted benzothiazoles. organic-chemistry.org This method often offers high yields and shorter reaction times compared to traditional approaches. organic-chemistry.org Iodine can also mediate the oxidative cyclization of thiobenzamides to form the benzothiazole ring. researchgate.net These iodine-promoted reactions represent a practical and environmentally friendly alternative to metal-catalyzed processes. organic-chemistry.orgresearchgate.net

Approaches for Introducing the Butyl Moiety at the 2-Position

To synthesize the target molecule, this compound, a butyl group must be installed at the C2 position of the 6-chlorobenzothiazole core.

Direct Alkylation Methods

Direct C-H alkylation of the benzothiazole ring is a modern and atom-economical approach. While direct C-H functionalization of benzothiazoles can be challenging, recent advances have provided viable routes. One such method is the silver-catalyzed decarboxylative direct C2-alkylation, which uses carboxylic acids as the alkyl source. rsc.org Another innovative strategy employs visible-light photoredox catalysis for the direct C-H alkylation of benzothiadiazoles using N-hydroxyphthalimide esters as alkylating agents, avoiding the need for transition metals. acs.org A photocatalyst-free method, mediated by visible light, also allows for the alkylation of benzothiazoles using Hantzsch esters as radical precursors. rsc.org These methods offer a direct route to 2-alkylbenzothiazoles from the parent heterocycle.

For the specific synthesis of this compound, a common precursor would be 6-chlorobenzothiazole. This intermediate could potentially be alkylated using one of the aforementioned direct C-H functionalization methods with a suitable butyl radical precursor.

Radical-Mediated C2-Alkylation of 2H-Benzothiazoles

The direct functionalization of the C-H bond at the C2 position of the benzothiazole ring represents an atom-economical approach to C2-alkylation. While specific examples detailing the radical-mediated butylation of 6-chlorobenzothiazole are not prevalent in the literature, the general principles of such transformations on the benzothiazole core are well-established. These methods often involve the generation of butyl radicals, which then attack the electron-deficient C2 position of the heterocycle.

Visible-light-driven photocatalysis has emerged as a powerful tool for this purpose. In a typical setup, a photocatalyst, upon light absorption, can facilitate the generation of alkyl radicals from suitable precursors like alkyl carboxylates or alkyl halides. These radicals are then captured by the protonated benzothiazole heterocycle. For instance, the use of inexpensive and reusable graphitic carbon nitride (g-C3N4) as a metal-free catalyst under visible-light irradiation has been shown to be effective for the C-H functionalization of benzothiazoles, proceeding under an air atmosphere at room temperature. organic-chemistry.org

Precursor-Based Butyl Group Introduction

A more traditional and widely practiced approach to the synthesis of 2-butylbenzothiazoles involves the condensation of a 2-aminothiophenol derivative with a four-carbon carboxylic acid or its derivative. This method builds the thiazole (B1198619) ring with the C2-substituent already in place.

The most common pathway is the reaction of 2-aminothiophenol with butyric acid, butyraldehyde (B50154), or butyryl chloride. The condensation with aldehydes, for example, is a straightforward method to produce 2-substituted benzothiazoles. organic-chemistry.org This reaction can be promoted by various catalysts or proceed under catalyst-free conditions in solvents like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org For the synthesis of the target molecule, 4-chloro-2-aminothiophenol would be the required starting material, which upon condensation with butyraldehyde or a related four-carbon precursor, would yield this compound.

Strategies for Chlorination at the 6-Position of the Benzo[d]thiazole Ring

The introduction of a chlorine atom at the 6-position of the benzothiazole ring can be achieved either by direct halogenation of a pre-formed benzothiazole or by starting with an already chlorinated precursor.

Halogenation of Precursors

Direct chlorination of an unsubstituted or 2-substituted benzothiazole typically proceeds via electrophilic aromatic substitution. The benzothiazole ring system is activated towards electrophilic attack, and the position of substitution is directed by the existing substituents. For a 2-alkylbenzothiazole, electrophilic substitution generally occurs on the benzene (B151609) ring. Achieving regioselectivity for the 6-position can be challenging and may lead to a mixture of isomers. The reaction conditions, including the choice of chlorinating agent (e.g., Cl2, sulfuryl chloride) and solvent, are critical in controlling the outcome.

A more controlled method involves the protection of the aniline (B41778) nitrogen in a precursor, followed by selective bromination and then chlorination. For example, an anilide can be brominated at the 4-position, followed by chlorination at the 2-position (which corresponds to the 6-position after cyclization). google.comgoogle.com Subsequent catalytic hydrogenolysis removes the bromo group, and hydrolysis of the anilide yields the desired chlorinated aniline precursor. google.comgoogle.com

Synthesis from Chlorinated Anilines or Thiophenols

A more direct and regioselective route to 6-chlorobenzothiazoles is to begin the synthesis with a precursor that already contains the chlorine atom at the desired position. The use of 4-chloroaniline (B138754) is a common starting point. For example, 4-chloroaniline can be converted to 2-amino-5-chlorobenzothiazole. rdd.edu.iq A well-established method for forming the benzothiazole ring from an aniline involves reaction with potassium thiocyanate (B1210189) and bromine. mdpi.com

Following this, the amino group at the C2 position can be replaced or further functionalized. To obtain the target 2-butyl derivative, one would need to start with 4-chloro-2-aminothiophenol. This key intermediate can be condensed with butyric acid or its derivatives as described in section 2.2.3 to directly form this compound. The synthesis of 7-chloro-6-fluoro-benzothiazol-2-yl-amine has been reported starting from 3-chloro-4-fluoro phenylamine, demonstrating the feasibility of using substituted anilines as precursors. orientjchem.org

Optimized Reaction Conditions and Green Chemistry Protocols

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. This has led to the adoption of techniques like microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of benzothiazole derivatives, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. scielo.br This technique is particularly effective for condensation reactions. For instance, the one-pot, multi-component reaction of 2-aminobenzothiazole, aldehydes, and ethyl acetoacetate (B1235776) under microwave irradiation has been shown to be a rapid and green method for synthesizing fused thiazolo[3,2-a]pyrimidine systems. clockss.org

In the context of synthesizing this compound, a microwave-assisted condensation between 4-chloro-2-aminothiophenol and butyraldehyde or a related precursor could offer a significant improvement over traditional methods. scielo.br Research has shown that microwave-assisted synthesis of benzothiazoles can reduce reaction times from hours to minutes and increase yields substantially. scielo.brresearchgate.net For example, the synthesis of 2-substituted benzothiazoles was achieved by mixing 2-aminothiophenol and aldehydes in ethanol (B145695) and irradiating the mixture in a microwave oven, with the reaction completion being monitored by thin-layer chromatography. scielo.br This approach avoids the need for harsh catalysts and long reaction times, aligning with the principles of green chemistry. sioc-journal.cn

Research Findings on Benzothiazole Synthesis

The following table summarizes various synthetic approaches for benzothiazole derivatives, highlighting the conditions and outcomes that could be adapted for the synthesis of this compound.

Synthetic ApproachPrecursorsReagents/CatalystConditionsProduct TypeYieldReference
Condensation2-Aminothiophenol, AldehydesCatalyst-freeDMSO, Air2-ArylbenzothiazolesGood to Excellent organic-chemistry.org
Condensation2-Aminothiophenol, AldehydesIodineDMF2-Substituted benzothiazoles- organic-chemistry.org
Cyclization from AnilinesSubstituted AnilinesKSCN, Br2-2-Aminobenzothiazoles- mdpi.com
Microwave-Assisted Condensation2-Aminothiophenol, AldehydesNoneEthanol, Microwave2-Substituted benzothiazolesIncreased yield scielo.br
Microwave-Assisted MCR2-Aminobenzothiazole, Aldehydes, Ethyl AcetoacetateNoneAcetic Acid, Microwave5H-benzo[d]thiazolo[3,2-a]pyrimidine85-93% clockss.org
Synthesis from Chlorinated Precursor3-Chloro-4-fluoro phenylamineKSCN, Br2 then Hydrazine HydrateMicrowave7-chloro-6-fluoro-benzothiazol-2-yl-hydrazineHigher than conventional orientjchem.org

Catalyst Systems (e.g., Silver, Samarium Triflate, Ionic Liquids)

The choice of catalyst is pivotal in the synthesis of benzothiazoles, influencing reaction rates, yields, and conditions. Recent advancements have highlighted several effective catalytic systems.

Silver (Ag) Catalysts Silver-based catalysts have been employed for the functionalization and transformation of the benzothiazole ring. For instance, a silver(I)-catalyzed reaction can transform 2-halogen-substituted benzothiazoles into benzo Current time information in Denbighshire, GB.nanomaterchem.comorganic-chemistry.orgthiadiazoles using reagents like sodium nitrite (B80452) (NaNO₂) or silver nitrite (AgNO₂). organic-chemistry.org This method proceeds in good yields and is compatible with a wide range of functional groups. organic-chemistry.org Another application involves the silver-mediated direct phosphorylation of benzothiazoles with diarylphosphine oxides, a process that utilizes silver nitrate (B79036) (AgNO₃) as an effective oxidant to form 2-phosphorylated benzothiazoles under mild conditions. rsc.org While not a direct synthesis of the benzothiazole core, these methods showcase silver's utility in creating diverse analogues from pre-existing benzothiazole structures.

Samarium Triflate (Sm(OTf)₃) Samarium(III) triflate has emerged as a highly efficient, water-tolerant, and reusable Lewis acid catalyst for the synthesis of benzothiazoles. organic-chemistry.org It effectively catalyzes the condensation of o-aminothiophenols with aldehydes under mild conditions in an aqueous ethanol medium. organic-chemistry.org Research demonstrates that using 10 mol% of Sm(OTf)₃ at 60°C provides excellent yields (72–96%) within short reaction times (2–5 hours). organic-chemistry.org A key advantage is the catalyst's recoverability and reusability over multiple cycles without significant loss of activity. organic-chemistry.org In the context of synthesizing this compound, this system would involve reacting 4-chloro-2-aminothiophenol with pentanal. Studies have noted that aldehydes with electron-deficient groups tend to produce better yields in this system. organic-chemistry.org

Ionic Liquids (ILs) Ionic liquids have gained prominence as green catalysts and reaction media for benzothiazole synthesis due to their low volatility, thermal stability, and recyclability.

Brønsted Acidic Ionic Liquids (BAILs): These have been used to catalyze the condensation of o-aminothiophenols with aldehydes at room temperature under solvent-free conditions. researchgate.netaip.org The acidity of the ionic liquid is a significant factor that affects both reaction yield and selectivity. researchgate.net

Benoxazolone-Based Ionic Liquids: A novel ionic liquid, tetrabutylphosphonium (B1682233) benoxazolone ([P₄₄₄₄][Benoxa]), has been shown to efficiently catalyze the synthesis of benzothiazoles from 2-aminothiophenols and CO₂ in the presence of a hydrosilane. rsc.org This reaction proceeds under ambient, solvent-free conditions. rsc.org

Immobilized Ionic Liquids: To enhance recyclability, ionic liquids have been immobilized on magnetic nanoparticles. nanomaterchem.com One such catalyst, Fe₃O₄@SiO₂@[PrMIM]PMoV, was used for the synthesis of benzothiazole derivatives from aromatic aldehydes and 2-iodoaniline, demonstrating high efficiency. nanomaterchem.com Acetate-based ionic liquids have also been reported as effective catalysts for the cyclization of 2-aminobenzenethiol compounds with CO₂ and hydrosilane, producing benzothiazoles in high yields under mild conditions. mdpi.com

Catalyst SystemTypical ReactantsKey FeaturesReference
Silver Nitrate (AgNO₃)Benzothiazoles, Diarylphosphine oxidesMediates direct phosphorylation at C2-position. rsc.org
Samarium Triflate (Sm(OTf)₃)o-Aminothiophenols, AldehydesEfficient, reusable, water-tolerant; mild conditions in aqueous media. organic-chemistry.org
Brønsted Acidic Ionic Liquidso-Aminothiophenols, AldehydesGreen catalyst, solvent-free, room temperature. researchgate.netaip.org
Benoxazolone-Based ILs2-Aminothiophenols, CO₂, HydrosilanesMultifunctional catalyst, solvent-free, ambient conditions. rsc.org
Immobilized ILs on NanoparticlesAromatic aldehydes, 2-IodoanilineHighly recyclable, eco-friendly. nanomaterchem.com

Solvent-Free and Aqueous Media Reactions

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents in benzothiazole synthesis.

Solvent-Free Reactions Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures. Several catalytic systems are effective without a solvent:

The reaction of 2-aminothiophenol with aromatic benzoyl chlorides can proceed at room temperature under solvent-free conditions, yielding benzothiazole derivatives in excellent yields within minutes. researchgate.net

Brønsted acidic ionic liquids (BAILs) have been successfully used as catalysts for the condensation of o-aminothiophenols and aldehydes without any solvent. researchgate.netaip.org

A solid-supported catalyst, NaHSO₄-SiO₂, has been shown to be effective for the synthesis of benzothiazoles from acyl chlorides and o-substituted aminoaromatics under solvent-free conditions, with the added benefit of catalyst reusability. researchgate.net

Aqueous Media Reactions Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature.

The samarium triflate-catalyzed synthesis of benzoxazoles and benzothiazoles is performed efficiently in an aqueous ethanol mixture, highlighting the catalyst's tolerance to water. organic-chemistry.org

Ammonium chloride (NH₄Cl) has been used as a catalyst for the reaction of 2-aminothiophenol with benzaldehyde (B42025) in a methanol-water mixed solvent at room temperature, providing high yields. mdpi.com

A copper-catalyzed three-component synthesis of substituted benzothiazoles has also been developed to work in water. nih.gov Another green approach involves refluxing dithiocarbamates and α-halocarbonyl compounds in water without a catalyst to produce thiazole derivatives. bepls.com

Reaction ConditionCatalyst/SystemTypical ReactionAdvantagesReference
Solvent-FreeNone2-Aminothiophenol + Benzoyl chloridesRapid reaction, excellent yields, simple work-up. researchgate.net
Solvent-FreeBrønsted Acidic Ionic Liquido-Aminothiophenols + AldehydesGreen conditions, room temperature. researchgate.netaip.org
Solvent-FreeNaHSO₄-SiO₂o-Substituted aminoaromatics + Acyl chloridesReusable catalyst, high yields. researchgate.net
Aqueous Media (Ethanol-Water)Samarium Triflateo-Aminothiophenols + AldehydesMild conditions, reusable catalyst. organic-chemistry.org
Aqueous Media (Methanol-Water)Ammonium Chloride2-Aminothiophenol + BenzaldehydeRoom temperature, high yields. mdpi.com

Regioselectivity and Yield Enhancement in this compound Synthesis

Achieving high yields and controlling regioselectivity are paramount in chemical synthesis. For a target molecule like this compound, the regiochemistry is primarily determined by the selection of starting materials: 4-chloro-2-aminothiophenol and a C5 building block like pentanal or valeric acid. The chlorine atom at the 6-position and the butyl group at the 2-position are thus pre-defined.

However, yield enhancement remains a critical area of optimization, influenced by various factors:

Catalyst Choice: The efficiency of the catalyst is crucial. For example, vanadyl sulfate (B86663) (VOSO₄) has been reported as a highly efficient, reusable catalyst for synthesizing 2-substituted benzothiazoles, requiring only a small amount to achieve high yields (87-92%) in short timeframes. mdpi.com Similarly, SnP₂O₇ has been used as a heterogeneous catalyst to obtain high yields (87–95%). nih.gov

Substituent Effects: The electronic nature of the substituents on the reactants can significantly impact the reaction outcome. In some syntheses, aldehydes bearing electron-donating groups have led to higher yields than those with electron-withdrawing groups. mdpi.com Conversely, other catalytic systems, such as the one using samarium triflate, report better results with electron-deficient aldehydes. organic-chemistry.org The reaction of naphthalen-1-amine with elemental sulfur and aliphatic amines showed that electron-donating groups on the amine substrate led to higher reactivity and yields compared to electron-withdrawing groups. nih.gov

Reaction Conditions: Parameters such as temperature, time, and solvent play a vital role. Optimization of these conditions is standard practice to maximize yield. For instance, in the samarium triflate-catalyzed synthesis, a reaction time of 2-5 hours at 60°C was found to be optimal. organic-chemistry.org

FactorObservationExampleReference
Catalyst EfficiencyHighly efficient catalysts can provide excellent yields in short times.VOSO₄ gives 87-92% yield in 40-50 minutes. mdpi.com
Substituent EffectsYield can be influenced by the electronic nature of substituents on the aldehyde or amine.Higher yields with electron-rich aldehydes (VOSO₄ catalyst). mdpi.com
Substituent EffectsYield can be influenced by the electronic nature of substituents on the aldehyde or amine.Better results with electron-deficient aldehydes (Sm(OTf)₃ catalyst). organic-chemistry.org
Catalyst ReusabilityRecyclable catalysts improve overall process efficiency.SnP₂O₇ catalyst reused five times with negligible loss of activity. nih.gov

Reactivity at the Thiazole Nitrogen Atom

The nitrogen atom at position 3 of the benzothiazole ring is a key site for chemical modification, primarily through alkylation reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with electrophiles such as alkyl halides. This reaction leads to the formation of quaternary thiazolium salts.

The alkylation of the thiazole nitrogen introduces a positive charge into the heterocyclic system, which can significantly alter the electronic properties and reactivity of the entire molecule. For instance, the formation of N-alkyl thiazolium salts is known to increase the acidity of the proton at the C2 position, facilitating its removal by a base to form a nucleophilic carbene. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of thiazole and benzothiazole derivatives suggests that this transformation is a viable and important pathway for derivatization.

Table 1: General Reactivity at the Thiazole Nitrogen

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)N-Alkyl-2-butyl-6-chlorobenzo[d]thiazolium halide

Substitutions and Transformations at the 6-Chloro Position

The chlorine atom at the 6-position of the benzothiazole ring represents a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.

For related 6-chlorobenzothiazole derivatives, palladium-catalyzed Suzuki cross-coupling has been successfully employed to introduce aryl and heteroaryl substituents. ambeed.com Similarly, the chloro-substituent can be replaced with amines, alcohols, and thiols through nucleophilic aromatic substitution, although this often requires harsh reaction conditions or activation of the aromatic ring. The electronic nature of the substituent at the 2-position can influence the reactivity of the 6-chloro group.

Table 2: Potential Cross-Coupling Reactions at the 6-Chloro Position

Reaction NameReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-Butyl-6-arylbenzo[d]thiazole
Heck CouplingAlkene, Pd catalyst, Base2-Butyl-6-vinylbenzo[d]thiazole
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Substituted-2-butylbenzo[d]thiazol-6-amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, Base2-Butyl-6-alkynylbenzo[d]thiazole

Modifications of the 2-Butyl Side Chain

The 2-butyl side chain offers another avenue for the derivatization of this compound. The aliphatic nature of the butyl group allows for functionalization through radical reactions or oxidation. For instance, selective oxidation of the butyl chain could introduce hydroxyl or carbonyl functionalities.

A study involving a self-photocatalyzed regulable alkylation of 2H-benzothiazoles reported the formation of this compound as a product. The provided analytical data from this study confirms the structure of the compound. rsc.org While this particular study focused on the formation of the title compound, the principles of radical chemistry involved suggest that the butyl group could be susceptible to further functionalization under appropriate radical conditions. Moreover, C-H activation strategies, which have been successfully applied to 2-alkyl tryptamines for the direct assembly of new heterocyclic rings, could potentially be adapted for the modification of the 2-butyl group in this benzothiazole system. rsc.org

Table 3: Characterization Data for this compound rsc.org

Analytical DataValues
AppearanceYellow oil
¹H NMR (400 MHz, CDCl₃) δ7.88 – 7.85 (m, 1H), 7.82 – 7.80 (m, 1H), 7.40 (dd, J = 8.7, 2.1 Hz, 1H), 3.24 – 3.15 (m, 2H), 1.89-1.79 (m, 2H), 1.51-1.41 (m, 2H), 0.99 (t, J = 7.4 Hz, 3H)

Note: The provided ¹H NMR data is part of a mixture containing 2-(sec-butyl)-6-chlorobenzo[d]thiazole.

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized derivatives of this compound can be achieved through a combination of the reactions described in the preceding sections. A sequential approach, carefully selecting the order of reactions, is crucial to manage the compatibility of functional groups and achieve the desired substitution pattern.

For example, a synthetic strategy could involve an initial cross-coupling reaction at the 6-chloro position to introduce a new substituent, followed by N-alkylation of the thiazole nitrogen. Alternatively, modification of the 2-butyl side chain could be performed first, followed by transformations at the aromatic ring. The interplay of activating and deactivating groups introduced in each step must be considered to predict and control the regioselectivity of subsequent reactions.

Exploration of Novel Reaction Pathways for Further Functionalization

Beyond the classical transformations, the exploration of novel reaction pathways is essential for expanding the chemical space of this compound derivatives. Recent advancements in catalysis and synthetic methodology offer new opportunities for functionalization.

For instance, photoredox catalysis could enable selective C-H functionalization of the butyl side chain under mild conditions. The development of new palladium or copper catalyst systems could allow for more efficient and selective cross-coupling reactions at the 6-chloro position, even with challenging substrates. Furthermore, the application of flow chemistry could provide better control over reaction parameters, leading to improved yields and selectivities in various derivatization reactions. The unique electronic properties of the benzothiazole ring system also make it an interesting substrate for exploring novel cycloaddition reactions or ring-opening transformations to access completely new molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is predicted to provide key information about the number and environment of protons in the molecule. The aromatic region would feature signals corresponding to the three protons on the benzothiazole ring system. The proton at the C7 position is expected to appear as a doublet, coupled to the proton at C5. The C5 proton would likely present as a doublet of doublets due to coupling with both the C4 and C7 protons, while the C4 proton would appear as a doublet. The presence of the electron-withdrawing chlorine atom at the 6-position would influence the chemical shifts of these aromatic protons, generally shifting them downfield compared to an unsubstituted benzothiazole.

The butyl group attached to the C2 position will show characteristic signals in the aliphatic region of the spectrum. A triplet corresponding to the methylene (B1212753) group adjacent to the benzothiazole ring (C1' of the butyl chain) is expected, coupled to the adjacent methylene group. This would be followed by two overlapping multiplets for the two central methylene groups of the butyl chain, and a triplet for the terminal methyl group.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.9 - 8.1d~2.0
H-57.3 - 7.5dd~8.5, 2.0
H-77.7 - 7.9d~8.5
-CH₂- (C1')3.0 - 3.2t~7.5
-CH₂- (C2')1.7 - 1.9m~7.5
-CH₂- (C3')1.4 - 1.6m~7.5
-CH₃ (C4')0.9 - 1.1t~7.3

Note: Predicted values are based on analogous compounds and general spectroscopic principles.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are anticipated, corresponding to the seven carbons of the benzothiazole core and the four carbons of the butyl chain. The C2 carbon, being part of the thiazole ring and bonded to the nitrogen and sulfur atoms as well as the butyl group, is expected to have a significantly downfield chemical shift. The presence of the chlorine atom will also influence the chemical shifts of the aromatic carbons, particularly C6, which will be directly attached to it. The carbons of the butyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2170 - 175
C3a152 - 155
C4125 - 128
C5124 - 127
C6130 - 134
C7121 - 124
C7a134 - 137
-CH₂- (C1')35 - 38
-CH₂- (C2')30 - 33
-CH₂- (C3')22 - 25
-CH₃ (C4')13 - 15

Note: Predicted values are based on analogous compounds and general spectroscopic principles.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the aromatic protons H-4, H-5, and H-7, confirming their connectivity. In the aliphatic region, correlations between the adjacent methylene and methyl protons of the butyl group would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals in the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For this compound, with a molecular formula of C₁₁H₁₂ClNS, HRMS would provide an exact mass that can be compared to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound

Ion Calculated m/z
[C₁₁H₁₂³⁵ClNS + H]⁺226.0452
[C₁₁H₁₂³⁷ClNS + H]⁺228.0422

Note: These are the calculated exact masses for the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The C=N stretching vibration of the thiazole ring is anticipated in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl group would be seen just below 3000 cm⁻¹. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2960
C=N Stretch (Thiazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800

Note: Predicted values are based on characteristic absorption frequencies for these functional groups.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would confirm the planarity of the benzothiazole ring system and reveal the conformation of the butyl chain. Furthermore, intermolecular interactions such as π-π stacking or other non-covalent interactions that dictate the crystal packing could be identified. While no crystal structure for this specific compound is currently reported, analysis of related benzothiazole derivatives often shows a high degree of planarity in the fused ring system. researchgate.net

Vibrational Spectroscopy and Electronic Absorption Spectroscopy for Characterization

The structural elucidation of this compound and its derivatives is heavily reliant on spectroscopic techniques that probe the vibrational and electronic properties of the molecule. Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule. Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, offers insights into the conjugated π-electron system and electronic transitions. While specific experimental data for this compound is not extensively available in public literature, the spectroscopic characteristics can be inferred from studies on closely related benzothiazole derivatives.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups and fingerprint region of benzothiazole derivatives. The vibrational modes of the benzothiazole core are influenced by the nature and position of substituents. For this compound, the key vibrational modes would include those of the benzothiazole ring system, the C-Cl stretching vibration, and the various modes associated with the butyl group.

The FT-IR spectrum of a related compound, 2-amino-6-chlorobenzothiazole, shows characteristic peaks that can be used as a reference. nist.gov For instance, the C=N stretching vibration in benzothiazole derivatives is typically observed in the range of 1600-1650 cm⁻¹. In a study on metal complexes of 2-amino acetic acid-6-chloro benzothiazole, the C=N stretching frequency was reported at 1643 cm⁻¹. researchgate.net The presence of the butyl group at the C-2 position in this compound would introduce characteristic C-H stretching vibrations (aliphatic) in the 2850-3000 cm⁻¹ region, as well as bending vibrations at lower wavenumbers.

The chloro-substitution at the 6-position of the benzene ring is expected to give rise to a characteristic C-Cl stretching vibration. The position of this band can vary but is typically found in the region of 600-800 cm⁻¹. The aromatic C-H stretching vibrations of the benzene part of the benzothiazole ring are expected in the 3000-3100 cm⁻¹ region.

A general assignment of the expected FT-IR vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference Compound(s) and Observations
Aromatic C-H Stretching3000 - 3100General region for aromatic C-H stretches.
Aliphatic C-H Stretching (Butyl)2850 - 3000Characteristic for alkyl chains.
C=N Stretching (Thiazole Ring)1600 - 1650Observed at 1643 cm⁻¹ in a 6-chloro benzothiazole derivative. researchgate.net
C=C Stretching (Aromatic Ring)1450 - 1600Multiple bands are expected in this region, characteristic of the benzothiazole ring system.
C-H Bending (Butyl)1370 - 1470Characteristic scissoring and bending vibrations of the CH₂ and CH₃ groups in the butyl chain.
C-Cl Stretching600 - 800The position is sensitive to the overall electronic structure of the molecule.
Benzothiazole Ring VibrationsFingerprint Region (< 1300)A complex pattern of bands characteristic of the fused ring system, sensitive to substitution patterns.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzothiazole ring system is a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the substituents on the ring.

The electronic spectrum of benzothiazole derivatives typically shows two main absorption bands corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are usually more intense and occur at shorter wavelengths, while the lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are less intense and appear at longer wavelengths.

For a related compound, 2-amino acetic acid-6-chloro benzothiazole, the electronic spectrum in solution exhibited a π → π* transition at 256 nm and an n → π* transition at 273 nm. researchgate.net The NIST Chemistry WebBook provides UV/Visible spectral data for 2-amino-6-chlorobenzothiazole, which can also serve as a useful comparison. nist.gov

The introduction of a butyl group at the 2-position is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to an unsubstituted benzothiazole due to its electron-donating inductive effect. The chlorine atom at the 6-position, being an auxochrome with both inductive (-I) and resonance (+R) effects, can also influence the position of the absorption bands.

The expected electronic absorption data for this compound, based on analogous compounds, are summarized in the table below.

Type of TransitionExpected λmax (nm)Reference Compound and Observations
π → π~250 - 265A study on a 6-chloro benzothiazole derivative reported a band at 256 nm. researchgate.net The butyl group may cause a slight bathochromic shift.
n → π~270 - 285The same study reported a band at 273 nm for the n → π* transition. researchgate.net The position can be influenced by solvent polarity.

It is important to note that the solvent used for UV-Vis analysis can significantly affect the position of the absorption maxima, especially for n → π* transitions, due to solvent-solute interactions. A comprehensive analysis would involve studying the solvatochromic effects by recording the spectra in a series of solvents with varying polarities.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. scirp.orgscirp.org For this compound, these methods can provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT calculations are instrumental in understanding the distribution and energy levels of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.org The energies of these frontier molecular orbitals (FMOs) are crucial in predicting a molecule's chemical reactivity and kinetic stability. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would likely be distributed over the aromatic system, representing the most favorable region for accepting an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

In related benzothiazole derivatives, DFT studies at the B3LYP/6-31+G(d,p) level of theory have been used to analyze FMOs and map the molecular electrostatic potential (MEP). scirp.org These studies reveal how different substituents on the benzothiazole core influence the electronic properties. For this compound, the electron-donating butyl group at the 2-position and the electron-withdrawing chloro group at the 6-position would have opposing effects on the electronic distribution. The butyl group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the chloro group would lower the LUMO energy, increasing its reactivity towards nucleophiles.

A theoretical study on benzothiazole and its derivatives highlighted that global reactivity descriptors, derived from FMO energies, can predict the most reactive species within a series of compounds. scirp.org Similar calculations for this compound would allow for a quantitative assessment of its reactivity profile.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the butyl group. Conformational analysis aims to identify the most stable arrangement of atoms in space (the global minimum) and the energy barriers between different conformations. lumenlearning.com

The steric bulk of the butyl group is a significant factor in determining the preferred conformation. lumenlearning.com The interaction between the butyl chain and the benzothiazole ring system will lead to various rotamers with different energies. Computational methods can be used to map the potential energy surface by systematically rotating the dihedral angles of the butyl group. This analysis would likely reveal that staggered conformations are energetically favored over eclipsed conformations to minimize steric strain. lumenlearning.com Studies on other saturated heterocyclic compounds have demonstrated the utility of such analyses in understanding stereochemistry and reactivity. researchgate.net

For instance, the study of t-butyl substituted piperidones has shown how bulky alkyl groups influence conformational equilibria. rsc.org While the ring system is different, the principle of steric avoidance is transferable. The butyl group in this compound will likely orient itself to minimize interactions with the thiazole part of the ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. rsc.org

Predicting the 1H and 13C NMR spectra of this compound would involve optimizing its geometry and then performing GIAO calculations. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum. These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning experimental spectra. nih.govmdpi.com

Studies on other benzothiazoles and related heterocyclic systems have shown that DFT-GIAO methods can accurately predict chemical shifts, aiding in the identification of regioisomers, tautomers, and protonation states. rsc.orgmdpi.com For this compound, these calculations would be sensitive to the electronic effects of the chloro and butyl substituents on the chemical shifts of the aromatic and heterocyclic protons and carbons.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational stability and flexibility. acs.org By simulating the atomic motions based on a force field, MD can explore the accessible conformational space of this compound at a given temperature.

An MD simulation would reveal the preferred conformations of the butyl chain and the fluctuations around these low-energy states. This is particularly important for understanding how the molecule might interact with other molecules, for instance, in a biological system or a solvent. The stability of a protein-ligand complex, for example, can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of a simulation. nih.gov

MD simulations have been successfully applied to various benzothiazole derivatives to investigate their structural stability in different environments. acs.orgbiointerfaceresearch.com These studies often follow initial molecular docking to a biological target and help to refine the understanding of the binding mode and stability of the complex. biointerfaceresearch.com For this compound, an MD simulation in a solvent box would illustrate how solvent molecules interact with the compound and influence its conformational preferences.

In Silico Predictions of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to explore potential synthetic routes and reaction mechanisms for this compound in silico. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways. jyoungpharm.orgresearchgate.net

For example, the synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. organic-chemistry.org DFT calculations could be employed to model the reaction of 4-chloro-2-aminothiophenol with pentanoic acid (or its acid chloride/ester) to form this compound. Such a study would elucidate the reaction mechanism, identify key intermediates and transition states, and predict the activation energies, providing valuable information for optimizing reaction conditions.

Furthermore, in silico methods can predict the metabolic fate of a compound by identifying the most likely sites of metabolism. researchgate.net For this compound, this would involve identifying which positions on the molecule are most susceptible to enzymatic modification, such as hydroxylation by cytochrome P450 enzymes.

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. benthamscience.comresearchgate.net Computational descriptors, which are numerical values representing different aspects of a molecule's structure and properties, are central to modern SAR. mdpi.com

For this compound, a variety of computational descriptors could be calculated, including:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. nih.gov

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological descriptors: Indices that quantify the connectivity of atoms in the molecule.

These descriptors could then be used in Quantitative Structure-Activity Relationship (QSAR) models. If a set of benzothiazole derivatives with known biological activity against a particular target is available, a QSAR model could be built to predict the activity of this compound. SAR studies on other benzothiazole series have shown that substitutions at the C2 and C6 positions are critical for various biological activities. benthamscience.comresearchgate.net For instance, SAR studies on benzothiazole-phenyl analogs have provided insights into designing dual inhibitors for specific enzymes. nih.gov

The development of a QSAR model would allow for the rational design of new, potentially more potent, derivatives of this compound by suggesting which modifications to the structure are most likely to enhance its biological activity.

Interaction Mechanism Modeling with Biological Targets at a Molecular Level

The interaction of a ligand with its biological target is a nuanced interplay of various non-covalent forces. For this compound, its potential to form these interactions is dictated by its three key structural components: the planar benzothiazole ring system, the flexible n-butyl group at the 2-position, and the electron-withdrawing chloro group at the 6-position.

Predicted Interaction Profile of this compound:

Based on the molecular architecture of this compound, its interaction with a hypothetical protein binding site can be projected as follows:

Hydrophobic Interactions: The butyl group, being a flexible and nonpolar aliphatic chain, is likely to be a significant driver of binding affinity through hydrophobic interactions. It would favorably occupy a hydrophobic pocket within the protein, interacting with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The benzene ring of the benzothiazole core can also contribute to hydrophobic interactions.

Hydrogen Bonding: The nitrogen atom in the thiazole ring of the benzothiazole system can act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with suitable donor residues in the protein, such as the side chains of asparagine, glutamine, or the backbone N-H of amino acids.

Pi-Stacking and Pi-Cation Interactions: The aromatic benzothiazole ring system can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich thiazole ring could potentially engage in π-cation interactions with positively charged residues like lysine (B10760008) or arginine.

Halogen Bonding: The chlorine atom at the 6-position, while primarily electron-withdrawing, can also participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone or the side chain of a serine, threonine, or aspartate residue.

Inference from Related Benzothiazole Derivatives:

Molecular docking studies on various benzothiazole derivatives have substantiated these predicted interaction patterns. For instance, studies on benzothiazole-based inhibitors of enzymes like p56lck and FOXM1 have highlighted the importance of interactions with specific amino acid residues in the active site. ijpsonline.comnih.gov In many of these studies, the benzothiazole core is observed to anchor the molecule within the binding site through a combination of hydrophobic and hydrogen bonding interactions. The substituents on the benzothiazole ring then form additional interactions that enhance binding affinity and selectivity. For example, derivatives with different functional groups have been shown to interact with key amino acids such as Asn283, His287, and Arg286 in the FOXM1 DNA binding domain. ijpsonline.com

The following table provides a hypothetical model of the potential interactions between this compound and amino acid residues in a protein binding pocket, based on the principles of molecular interactions and findings from studies on related compounds.

Structural Feature of this compound Potential Interacting Amino Acid Residues Type of Interaction
2-Butyl GroupLeucine, Isoleucine, Valine, PhenylalanineHydrophobic Interaction
Benzothiazole Ring (Nitrogen)Asparagine, Glutamine, SerineHydrogen Bond Acceptor
Benzothiazole Ring (Aromatic System)Phenylalanine, Tyrosine, Tryptophanπ-π Stacking
Benzothiazole Ring (Aromatic System)Lysine, Arginineπ-Cation Interaction
6-Chloro GroupBackbone Carbonyl Oxygen, Aspartate, SerineHalogen Bonding

It is crucial to underscore that this table represents a predictive model. The actual interaction of this compound with a specific biological target would need to be validated through dedicated molecular docking and simulation studies, followed by experimental verification. Such studies would be invaluable in elucidating the precise binding mode and in guiding the rational design of more potent and selective derivatives.

Mechanistic Research on Biological Activities of 2 Butyl 6 Chlorobenzo D Thiazole Derivatives

Investigations into Anticancer Mechanisms

The quest for novel anticancer agents has led to the extensive investigation of benzothiazole (B30560) derivatives. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and direct interaction with cellular machinery essential for cancer cell proliferation and survival.

Molecular Targets and Pathway Modulation

The anticancer effects of benzothiazole derivatives are frequently attributed to their ability to interact with specific molecular targets within cancer cells. These interactions can disrupt signaling cascades that are critical for tumor growth and progression.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Certain benzothiazole-containing hydroxamic acids have been synthesized and identified as potent HDAC inhibitors. For instance, derivatives that are structurally analogous to the FDA-approved HDAC inhibitor Zolinza® (SAHA) have demonstrated significant HDAC inhibitory effects and cytotoxicity against various human cancer cell lines. Molecular docking studies have suggested that these compounds can bind with high affinity to the active site of HDAC enzymes, such as HDAC8. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its overexpression has been linked to various cancers, making it an attractive therapeutic target. While direct inhibition of PTP1B by 2-Butyl-6-chlorobenzo[d]thiazole has not been extensively documented, the broader class of benzothiazole derivatives has been explored for this activity. For example, benzothiazole benzimidazole (B57391) (S)-isothiazolidinone derivatives have been developed as potent, competitive, and reversible inhibitors of PTP1B. nih.gov X-ray crystallography has revealed that these inhibitors can form hydrogen bonds with key residues in the active site of PTP1B, such as Asp48. nih.gov This highlights the potential of the benzothiazole scaffold in designing PTP1B inhibitors, although specific studies on the 2-butyl-6-chloro substituted variant are needed.

Pathway Modulation: Benzothiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer. Studies on 2-substituted benzothiazoles in breast cancer cell lines revealed their ability to downregulate the expression of key proteins in the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. researchgate.net This modulation leads to the inhibition of cancer cell growth, motility, and the induction of apoptosis. researchgate.net For example, a novel benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), was found to significantly inhibit both AKT and ERK signaling pathways in epidermoid carcinoma and non-small cell lung cancer cells. nih.gov

Molecular Target/Pathway Observed Effect of Benzothiazole Derivatives Potential Outcome
Histone Deacetylases (HDACs)Inhibition of enzyme activityAltered gene expression, cell cycle arrest, apoptosis
Protein Tyrosine Phosphatase 1B (PTP1B)Competitive and reversible inhibitionEnhanced insulin/leptin signaling, potential anticancer effects
EGFR Signaling PathwayDecreased EGFR protein levelsInhibition of cell proliferation and survival
JAK/STAT, ERK/MAPK, PI3K/Akt/mTORDownregulation of key signaling proteinsReduced cell motility, induction of apoptosis

Cellular Interactions and Subcellular Localization Studies

Understanding how a drug interacts with and distributes within a cell is crucial for elucidating its mechanism of action. For benzothiazole derivatives, fluorescence microscopy studies have provided insights into their cellular uptake and localization.

Exploration of Antimicrobial and Antitubercular Mechanisms

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.

Inhibition of Bacterial and Fungal Growth Pathways

The antimicrobial activity of benzothiazole derivatives is often linked to their ability to interfere with essential microbial processes.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS): Some benzothiazole derivatives incorporating a sulfonamide moiety have demonstrated significant antibacterial activity. researchgate.net The proposed mechanism for these compounds involves the inhibition of the enzyme dihydropteroate synthase (DHPS). researchgate.net This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. By competing with the natural substrate, 4-aminobenzoic acid (PABA), these inhibitors effectively block bacterial growth. researchgate.net

Disruption of Fungal Cell Wall/Membrane: Studies on certain thiazole (B1198619) derivatives against Candida albicans suggest that their antifungal mechanism may involve the disruption of the fungal cell wall. researchgate.net A sorbitol assay, which uses an osmoprotectant to stabilize the cell wall, showed a significant increase in the minimum inhibitory concentration (MIC) of the compounds, indicating that the cell wall is a likely target. researchgate.net Another potential mechanism is the interaction with ergosterol (B1671047) in the fungal cell membrane, which can lead to membrane permeabilization and cell death. nih.gov

Mycobacterial Target Identification and Inhibition

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Benzothiazole derivatives have shown promise as antitubercular agents, with specific molecular targets being identified.

A key target for some benzothiazole derivatives in M. tuberculosis is the type II NADH dehydrogenase (NDH-2). nih.govfrontiersin.orgnih.gov This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for oxidizing NADH and transferring electrons. nih.gov Inhibition of NDH-2 disrupts the cellular energy metabolism and NAD(H) homeostasis, leading to a bactericidal effect. nih.gov Notably, NDH-2 is absent in mammalian systems, making it an attractive and selective target for antitubercular drugs. nih.gov Studies on 2-mercaptobenzothiazole (B37678) derivatives, which are structurally related to the compound of interest, have confirmed their potent inhibitory activity against Mtb NDH-2, resulting in the depletion of intracellular ATP. nih.govfrontiersin.orgnih.gov

Microorganism Molecular Target Mechanism of Action Example Derivative Class
BacteriaDihydropteroate Synthase (DHPS)Inhibition of folic acid synthesisSulfonamide-containing benzothiazoles
Fungi (C. albicans)Cell Wall / ErgosterolDisruption of cell wall integrity / Membrane permeabilizationThiazole derivatives
Mycobacterium tuberculosisType II NADH Dehydrogenase (NDH-2)Inhibition of respiratory chain, ATP depletion2-Mercaptobenzothiazoles

Mechanistic Basis of Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in developing therapeutic agents that can protect neurons from damage. Thiazole-based compounds have been investigated for their neuroprotective potential.

One of the emerging mechanisms underlying the neuroprotective effects of certain thiazole derivatives is the activation of Sirtuin 1 (SIRT1). nih.govnih.gov SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. nih.gov Activation of SIRT1 has been shown to be protective in various models of neurodegeneration. nih.gov For instance, certain thiazole sulfonamides have demonstrated neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in a cellular model of Parkinson's disease. nih.gov The proposed mechanism involves the activation of SIRT1, which in turn can modulate downstream pathways linked to cell survival and the mitigation of oxidative stress. nih.gov While direct evidence for this compound is pending, the findings on related thiazole derivatives provide a strong rationale for investigating its potential as a SIRT1-activating neuroprotective agent.

Modulation of Neuronal Processes

While direct studies on this compound are limited, research on structurally related benzothiazole derivatives provides insights into their potential to modulate neuronal processes. A notable example is Riluzole (2-amino-6-trifluoromethoxybenzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis (ALS), which exerts neuroprotective effects. nih.govmdpi.commdpi.com The mechanisms underlying Riluzole's activity include the blockade of voltage-gated sodium channels and the inhibition of glutamate (B1630785) release, a primary excitatory neurotransmitter. nih.govmdpi.com This modulation of glutamatergic neurotransmission is a key area of investigation for neurodegenerative diseases.

Furthermore, some benzothiazole derivatives have been explored as potential treatments for Alzheimer's disease by targeting multiple pathological pathways. nih.govmdpi.com These multi-target-directed ligands are designed to interact with various components of the neurodegenerative cascade.

Interaction with Neurotransmitter Systems or Receptors

The interaction of benzothiazole derivatives with specific neurotransmitter systems is a significant area of research. Studies have shown that certain benzothiazoles can act as antagonists of the histamine (B1213489) H3 receptor. nih.gov The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. By blocking this receptor, benzothiazole derivatives can enhance the release of these neurotransmitters, a mechanism that is being investigated for its potential cognitive-enhancing effects in conditions like Alzheimer's disease. nih.gov

Additionally, the potential for benzothiazole derivatives to inhibit the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT) has been explored through in silico studies. wjarr.com Inhibition of GABA-AT leads to increased levels of the inhibitory neurotransmitter GABA in the brain, a mechanism that is relevant for anticonvulsant activity. wjarr.com

Compound Class Potential Neuronal Target Potential Mechanism of Action Therapeutic Indication
Benzothiazole derivatives (e.g., Riluzole)Voltage-gated sodium channels, Glutamate receptorsBlockade of sodium channels, Inhibition of glutamate releaseAmyotrophic Lateral Sclerosis, Neurodegenerative diseases nih.govmdpi.commdpi.com
Benzothiazole derivativesHistamine H3 ReceptorAntagonism, leading to increased neurotransmitter releaseAlzheimer's Disease nih.gov
Benzothiazole derivativesGABA-aminotransferase (GABA-AT)Inhibition, leading to increased GABA levelsEpilepsy (potential) wjarr.com

Research into Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of benzothiazole derivatives have been extensively investigated. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation. researchgate.netresearchgate.net Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Beyond COX inhibition, some benzothiazole derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. Dual inhibition of COX and LOX pathways is a promising strategy for developing more potent anti-inflammatory agents.

Recent studies have also elucidated the role of certain benzothiazole derivatives in modulating inflammatory signaling pathways. For instance, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative demonstrated the ability to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.org Mechanistically, this was linked to the inhibition of the AKT and ERK signaling pathways, which are crucial for cell survival and inflammatory responses. frontiersin.org

The analgesic effects of benzothiazole derivatives have been confirmed in in vivo studies. For example, a series of benzothiazole-benzamides displayed significant analgesic activity in thermal stimulus tests in mice. biomedpharmajournal.org

Derivative Class Mechanism Key Findings Reference
2-AminobenzothiazolesCOX-2 InhibitionA derivative showed 470-fold selectivity for COX-2 over COX-1. nih.gov
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineCytokine and Signaling Pathway InhibitionDecreased IL-6 and TNF-α levels; inhibited AKT and ERK pathways. frontiersin.org
Benzothiazole-benzamidesIn vivo AnalgesiaShowed potent analgesic activity in thermal stimulus tests. biomedpharmajournal.org

Understanding Insecticidal and Agrochemical Mechanisms of Action

Benzothiazole derivatives have emerged as a promising class of compounds in the field of agrochemicals, exhibiting a range of activities including insecticidal properties.

The identification of specific molecular targets is crucial for understanding the insecticidal mechanism of action. For benzothiazole derivatives, several potential targets in insect physiology have been proposed. One study highlighted the inhibition of trehalase, an enzyme that is vital for energy metabolism in insects, as a potential mechanism for the insecticidal activity of benzothiazole derivatives against mosquito vectors like Anopheles funestus and Anopheles gambiae. researchgate.net

Another identified target is acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The aforementioned study on Spodoptera littoralis larvae found that a diethyl 1-(6-chlorobenzo[d]thiazol-2-yl) derivative led to an increase in AChE levels, which could indicate a disruption of its normal function. Additionally, effects on other enzymes such as α-esterases have been observed.

Derivative Insect Species Proposed Mechanism Key Finding
Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl) derivativeSpodoptera littoralisInsect Growth Regulation, Enzyme InhibitionHigh toxicity to larvae, decreased total protein, increased chitinase (B1577495) and acetylcholinesterase activity.
Benzothiazole derivativesAnopheles funestus, Anopheles gambiaeTrehalase InhibitionIn silico studies suggest trehalase as a viable target for mosquito control. researchgate.net

Structure-Activity Relationship (SAR) Studies Correlating Molecular Features with Mechanistic Pathways

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of benzothiazole derivatives. These studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical determinants of their pharmacological effects. benthamscience.comresearchgate.net

For anti-inflammatory and analgesic activities, the nature of the substituent at the C-2 position plays a significant role. In a series of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties, the presence of an additional hydroxyl or amino group was found to be beneficial for analgesic activity. nih.gov Furthermore, electron-donating groups on the benzenesulphonamide ring appeared to enhance analgesic properties. nih.gov For anti-inflammatory activity, substitutions at the 4, 5, or 6-positions with electron-withdrawing groups like chloro or nitro have been shown to increase activity. researchgate.net

In the context of insecticidal activity, SAR studies have indicated that the nature of the substituent at the C-2 position is directly related to the potency. For instance, in a study on benzothiazolic derivatives tested against Culex pipiens larvae, the insecticidal activity increased with the length of the alkyl chain at the C-2 position, peaking at n=6. researchgate.net The presence of strong electron-withdrawing groups on the benzothiazole ring has also been associated with enhanced insecticidal activity. researchgate.net

Regarding neuronal activity, the substitution pattern on the benzothiazole ring is crucial for target selectivity and potency. For instance, in the development of multi-target ligands for Alzheimer's disease, the linkage and substituents on the benzothiazole scaffold are optimized to achieve dual inhibition of acetylcholinesterase and other relevant targets. nih.gov The presence of a nitro or cyano group at the C-6 position has been found to increase the antiproliferative activity of some 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles in cancer cell lines. nih.gov

These SAR findings underscore the importance of the 2-butyl and 6-chloro substitutions in the title compound for its potential biological activities and provide a rational basis for the design of more potent and selective benzothiazole-based therapeutic and agrochemical agents.

Advanced Applications and Research Directions in Materials Science and Other Fields

Utilization as Building Blocks for Complex Organic Architectures

The benzothiazole (B30560) scaffold is a well-established and significant component in the synthesis of a wide array of organic molecules, particularly in medicinal and materials science. researchgate.neteurekaselect.comijcrt.org The specific structure of 2-Butyl-6-chlorobenzo[d]thiazole, with its reactive chlorine atom and the 2-position primed for further functionalization, makes it a valuable building block for creating more complex and functional organic architectures. researchgate.netpcbiochemres.com

The presence of the chlorine atom offers a site for various nucleophilic substitution reactions, allowing for the attachment of diverse functional groups. This versatility enables the synthesis of a broad range of derivatives with tailored properties. nih.gov Furthermore, the benzothiazole ring system itself can participate in various organic reactions, making it a cornerstone for constructing larger, conjugated systems. researchgate.net The butyl group, while seemingly simple, can influence the solubility and steric interactions of the resulting molecules, which is a crucial aspect in the design of new compounds. nih.gov

Research into the synthesis of derivatives from substituted benzothiazoles is an active area. For instance, studies have shown the successful synthesis of various 2-substituted benzothiazoles from precursors like 2-aminothiophenol (B119425), highlighting the adaptability of the benzothiazole core for creating diverse molecular structures. mdpi.com While specific high-yield synthetic routes starting from this compound are not extensively documented in publicly available literature, the fundamental principles of benzothiazole chemistry suggest its strong potential as a precursor for more intricate molecules. researchgate.netelectrochemsci.org

Integration into Functional Materials

The inherent electronic and photophysical properties of the benzothiazole core make it a prime candidate for incorporation into a variety of functional materials. These materials often exhibit unique optical and electronic characteristics, paving the way for their use in advanced technological applications.

Electronic and Optoelectronic Applications

Benzothiazole derivatives are known to possess interesting electronic properties, making them suitable for applications in organic electronics. mdpi.com Theoretical studies on various benzothiazole derivatives have shown that modifications to their chemical structure can significantly tune their electronic and charge transport properties. mdpi.com For instance, the introduction of different substituent groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap and its potential performance in electronic devices. mdpi.commdpi.com

The general electronic properties of substituted benzothiazoles are presented in the table below, illustrating how different functional groups can influence the HOMO-LUMO gap.

Compound TypeSubstituent EffectHOMO-LUMO Energy Gap (eV)Potential Application
Furan-based benzothiazole-NO2 group2.83 (at S0)Optoelectronics mdpi.com
Benzothiazole with CF3 substituent-CF3 group4.46Nonlinear Optics mdpi.com
Unsubstituted benzothiazole-4.73General Electronics mdpi.com

While direct experimental data on the electronic and optoelectronic properties of this compound are limited, the established principles of molecular engineering of benzothiazole-based materials suggest its potential for such applications. The combination of the electron-withdrawing chlorine atom and the electron-donating butyl group could lead to interesting intramolecular charge transfer characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Research on triphenylamine-based chromophores containing a benzothiazole unit has demonstrated that tuning the electron-withdrawing strength of substituents can enhance nonlinear optical properties, a principle that could be applied to derivatives of this compound. acs.org

Polymer Chemistry and Polymer Additives

The benzothiazole moiety has found applications in polymer chemistry, both as a component of the polymer backbone and as an additive to enhance the properties of existing polymers. researchgate.netnih.gov Benzothiazole-containing polymers have been investigated for various applications, including their use in organic solar cells. nist.gov

The incorporation of this compound into polymer chains could be achieved through polymerization reactions involving its functional groups. While specific studies on the use of this compound in polymer synthesis are not widely reported, research on the synthesis of polyimides containing N-benzothiazole derivatives suggests the feasibility of such approaches. researcher.life

As a polymer additive, benzothiazole derivatives can impart specific functionalities. For instance, they have been explored for their antioxidant and UV-stabilizing properties. eurekaselect.com The structure of this compound, with its combination of a heterocyclic ring and alkyl/chloro substituents, suggests it could potentially act as a stabilizer or processing aid in various polymer formulations. However, dedicated research is required to validate these potential applications.

Research into Corrosion Inhibition Properties

One of the most promising areas of application for benzothiazole derivatives is in the field of corrosion inhibition. These compounds are known to effectively protect various metals and alloys from corrosion in aggressive environments. rsc.orgrsc.org

Surface Adsorption Mechanisms

The effectiveness of benzothiazole-based corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jetir.org The adsorption process can involve both physical and chemical interactions. The heteroatoms (nitrogen and sulfur) in the benzothiazole ring, with their lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. jetir.org

Studies on related compounds like 2-amino-4-chlorobenzothiazole (B128024) have shown that they act as mixed-type corrosion inhibitors, meaning they influence both the anodic and cathodic reactions of the corrosion process. electrochemsci.org The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. electrochemsci.org Density functional theory (DFT) calculations have revealed that at high concentrations, benzothiazole derivatives tend to adsorb vertically on the metal surface, maximizing the interaction between the heteroatoms and the surface. rsc.orgrsc.org

The butyl group in this compound can enhance its adsorption on the metal surface through hydrophobic interactions, while the chlorine atom can influence the electronic distribution within the molecule, potentially strengthening the adsorption bond. ijariie.com

Protective Film Formation

The adsorption of benzothiazole inhibitors leads to the formation of a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species such as oxygen and chloride ions to the metal surface. nih.gov The stability and integrity of this protective film are crucial for long-term corrosion protection.

Research on other benzothiazole derivatives has shown that they can form stable and compact protective layers. For example, studies on 2-mercaptobenzothiazole (B37678) (2-MBT) have indicated that it can form a thick inhibitor layer on galvanized steel. rsc.orgrsc.org The nature of the substituent on the benzothiazole ring can significantly influence the characteristics of the protective film. For instance, some derivatives may facilitate the precipitation of a protective layer by complexing with metal ions released during the corrosion process. rsc.orgrsc.org

Development of Novel Ligands and Coordination Chemistry

The benzothiazole scaffold, with its inherent nitrogen and sulfur heteroatoms, presents a versatile platform for the design of ligands in coordination chemistry. The introduction of a butyl group at the 2-position and a chloro group at the 6-position of the benzothiazole ring in this compound significantly influences its electronic and steric properties, thereby affecting its behavior as a ligand.

While specific research on the coordination complexes of this compound is not extensively documented, studies on analogous 2-alkyl- and 6-halo-substituted benzothiazoles provide valuable insights. For instance, the coordination of various transition metals with benzothiazole-derived ligands has been shown to yield complexes with interesting photophysical and biological properties. It is anticipated that this compound would act as a monodentate ligand, coordinating to metal centers through the thiazole (B1198619) nitrogen.

The synthesis of coordination compounds involving this ligand would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could exhibit a range of geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction.

Table 1: Potential Coordination Behavior of this compound

FeatureDescription
Coordination Site Primarily the nitrogen atom of the thiazole ring.
Ligand Type Expected to be a monodentate ligand.
Influence of Substituents The 2-butyl group may enhance the basicity of the nitrogen atom, while the 6-chloro group can influence the overall electronic properties of the complex.
Potential Metal Ions Transition metals such as copper, zinc, cobalt, and nickel are likely candidates for forming stable complexes.

The characterization of such novel coordination compounds would rely on a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N bond in the thiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the complex in solution and to study the effect of coordination on the chemical shifts of the ligand's protons and carbons.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
UV-Visible Spectroscopy To investigate the electronic transitions within the complex and to study its photophysical properties.

Future Research Perspectives and Emerging Applications

The unique substitution pattern of this compound opens up several avenues for future research and potential applications, particularly in the realm of materials science.

The presence of a flexible butyl chain and a polar chloro substituent suggests that this molecule could be a precursor for the synthesis of novel liquid crystals. Research on other substituted benzothiazoles has demonstrated that the introduction of alkyl chains can induce mesomorphic behavior, leading to the formation of nematic or smectic phases. nycu.edu.twuobasrah.edu.iq The interplay between the molecular shape, imparted by the rigid benzothiazole core and the flexible butyl tail, and the intermolecular interactions, influenced by the chloro group, could lead to materials with interesting liquid crystalline properties for applications in displays and sensors.

Furthermore, the benzothiazole core is known to be a component in various fluorescent materials. mdpi.com The specific substituents on this compound could tune its photoluminescent properties. Future research could explore the synthesis of derivatives of this compound to create novel organic light-emitting diodes (OLEDs) or fluorescent probes. The butyl group could enhance solubility in organic matrices, which is advantageous for device fabrication.

In the area of coordination chemistry, the exploration of a wider range of metal complexes with this compound as a ligand is a promising research direction. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as functional materials with tunable electronic properties. The synthesis of polymeric coordination compounds incorporating this ligand could also lead to new materials with unique structural and functional characteristics.

Table 3: Emerging Research Directions

FieldPotential ApplicationResearch Focus
Materials Science Liquid CrystalsInvestigation of the mesomorphic properties and the influence of the butyl chain and chloro substituent on phase behavior.
Organic ElectronicsDevelopment of novel fluorescent materials for OLEDs and other optoelectronic devices.
Coordination Chemistry CatalysisSynthesis and catalytic testing of metal complexes in various organic transformations.
Functional MaterialsExploration of the magnetic and electronic properties of coordination polymers and metal-organic frameworks (MOFs).

Q & A

Q. What are the optimal synthetic routes for 2-Butyl-6-chlorobenzo[d]thiazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, a modified approach using substituted benzaldehyde derivatives with triazole precursors in ethanol, catalyzed by glacial acetic acid, can yield thiazole derivatives . Key parameters to optimize include:
  • Reaction Time : Prolonged reflux (4–6 hours) improves cyclization.
  • Solvent Choice : Absolute ethanol minimizes side reactions.
  • Catalyst : Glacial acetic acid enhances electrophilic substitution.
  • Purification : Vacuum evaporation followed by recrystallization improves purity.
    Table 1 summarizes critical variables:
ParameterOptimal ConditionImpact on Yield
Reaction Time4–6 hours+20–30%
SolventAbsolute ethanolReduces byproducts
Catalyst Loading5–10 dropsAccelerates cyclization

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :
  • <sup>1</sup>H-NMR : The butyl side chain appears as a triplet (δ 0.9–1.0 ppm for CH3), multiplet (δ 1.3–1.5 ppm for CH2), and triplet (δ 2.5–2.7 ppm for CH2 adjacent to sulfur). The aromatic proton at C-6 (chlorinated) shows deshielding (δ 7.8–8.0 ppm) .
  • IR : A strong absorption band at 680–700 cm<sup>−1</sup> confirms the C-Cl stretch, while the thiazole ring C=N appears at 1600–1650 cm<sup>−1</sup> .

Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity in thiazole derivatives?

  • Methodological Answer : Use standardized microdilution assays (CLSI guidelines):
  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Fungal Strains : Include C. albicans for antifungal screening.
  • Controls : Compare with ampicillin (bacteria) and fluconazole (fungi).
  • IC50 Determination : Serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. MIC values < 32 µg/mL suggest promising activity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 03 at B3LYP/6-31+G(d) level to model the planar thiazole ring and butyl substituent .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity. A smaller gap (e.g., <4 eV) correlates with higher electrophilic/nucleophilic activity.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chlorinated C-6) for predicting binding sites with microbial enzymes .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :
  • Structural Confirmation : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay Reproducibility : Cross-test in multiple labs using identical protocols (e.g., broth microdilution vs. agar diffusion).
  • SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl) at C-6 enhance antifungal activity, while bulky alkyl groups may reduce membrane penetration .

Q. How can microwave-assisted synthesis improve the efficiency of thiazole ring formation?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 20–30 minutes at 100–120°C). Key advantages:
  • Solvent-Free Conditions : Minimize side reactions.
  • Energy Efficiency : 50–70% reduction in power consumption.
  • Scalability : Demonstrated for multi-component reactions (e.g., benzaldehyde, 2-aminothiazole, naphthol) .

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